molecular formula C29H24N4O3 B12420583 Egfr-IN-9

Egfr-IN-9

Cat. No.: B12420583
M. Wt: 476.5 g/mol
InChI Key: GFTOODFOXIDLNF-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-9 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a member of the receptor tyrosine kinase family and plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity against EGFR. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-9 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are often characterized by their enhanced biological activity and specificity towards EGFR .

Scientific Research Applications

Egfr-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.

    Biology: Helps in understanding the role of EGFR in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.

    Industry: Utilized in the development of new drugs targeting EGFR and related pathways

Mechanism of Action

Egfr-IN-9 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules involved in the RAS-RAF-MEK-ERK and PI3K-AKT pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Egfr-IN-9

This compound is unique due to its specific binding affinity and selectivity towards certain EGFR mutations. This makes it particularly effective in treating cancers that are resistant to other EGFR inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects .

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1

InChI Key

GFTOODFOXIDLNF-HSZRJFAPSA-N

Isomeric SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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